An In-Depth Technical Guide to the Physical Properties of 2-(Piperazin-1-yl)quinoline Hydrochloride
An In-Depth Technical Guide to the Physical Properties of 2-(Piperazin-1-yl)quinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 2-(Piperazin-1-yl)quinoline hydrochloride. As a key intermediate and structural motif in medicinal chemistry, a thorough understanding of its physicochemical characteristics is paramount for researchers engaged in drug discovery and development. This document moves beyond a simple datasheet, offering insights into the causality behind its properties and providing a framework for its effective handling and application.
Chemical Identity and Molecular Structure
2-(Piperazin-1-yl)quinoline hydrochloride is the salt form of the parent compound, 2-(Piperazin-1-yl)quinoline. The hydrochloride salt is often preferred in pharmaceutical applications due to its improved solubility and stability.
The structure comprises a quinoline ring system linked at the 2-position to a piperazine ring. The quinoline moiety, a bicyclic aromatic heterocycle, is known for its presence in a wide array of biologically active compounds.[1][2] The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at opposite positions, is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.[3] The formation of the hydrochloride salt occurs by the protonation of one or both of the basic nitrogen atoms of the piperazine ring and/or the quinoline ring nitrogen.
Core Molecular Structure:
Caption: Salt formation from the free base.
Physicochemical Properties
A summary of the key physical and chemical properties of 2-(Piperazin-1-yl)quinoline and its hydrochloride salt is presented below. It is important to note that while data for the free base is more readily available, the properties of the hydrochloride salt can differ significantly.
| Property | 2-(Piperazin-1-yl)quinoline (Free Base) | 2-(Piperazin-1-yl)quinoline hydrochloride | Source(s) |
| CAS Number | 4774-24-7 | 1245646-84-7 | [2][4] |
| Molecular Formula | C₁₃H₁₅N₃ | C₁₃H₁₆ClN₃ | [2][4] |
| Molecular Weight | 213.28 g/mol | 249.74 g/mol | [2][4] |
| Appearance | Off-white solid | Not explicitly found, likely a crystalline solid | [5] |
| Melting Point | Not explicitly found | Not explicitly found | |
| Boiling Point | 403.7 ± 25.0 °C at 760 mmHg | Decomposes upon heating | [6] |
| Solubility | Soluble in organic solvents | Expected to have higher aqueous solubility | [2] |
Synthesis and Characterization
The synthesis of 2-(piperazin-1-yl)quinoline derivatives often involves the reaction of a 2-haloquinoline with piperazine.[7] The resulting free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid.
General Synthesis Workflow:
Caption: General synthesis of 2-(Piperazin-1-yl)quinoline hydrochloride.
Spectroscopic Analysis
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline and piperazine protons. The aromatic protons of the quinoline ring would appear in the downfield region (typically 7.0-8.5 ppm). The piperazine protons would exhibit signals in the aliphatic region, with their chemical shifts and multiplicities dependent on the protonation state and conformational dynamics.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the quinoline and piperazine rings. The aromatic carbons of the quinoline ring would resonate at lower field compared to the aliphatic carbons of the piperazine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic quinoline ring and the aliphatic piperazine ring. N-H stretching vibrations may also be present, depending on the protonation state. The spectrum of piperazine itself shows C-H stretching bands around 2850-3090 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺ of the free base.
Solubility and Stability
Solubility
The parent quinoline is sparingly soluble in cold water but readily dissolves in hot water and most organic solvents.[8] As a hydrochloride salt, 2-(Piperazin-1-yl)quinoline hydrochloride is expected to exhibit enhanced solubility in aqueous media compared to its free base. This is a critical property for its application in biological systems and for the formulation of pharmaceutical preparations.
Protocol for Solubility Determination (Qualitative):
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, dimethyl sulfoxide).
-
Sample Preparation: To a small, known amount of 2-(Piperazin-1-yl)quinoline hydrochloride in a vial, add the selected solvent dropwise.
-
Observation: After each addition, vortex the vial and observe for dissolution.
-
Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the approximate amount of solvent required to dissolve the solid.
Stability and Hygroscopicity
Quinoline itself is a hygroscopic liquid that can darken upon exposure to light and air.[2] While hydrochloride salts are generally more stable than their free bases, they can also be hygroscopic. The stability of piperazine derivatives can be influenced by storage conditions, with refrigeration or freezing being recommended for long-term storage.[9]
Protocol for Hygroscopicity Assessment (Gravimetric Method):
-
Sample Preparation: Accurately weigh a sample of 2-(Piperazin-1-yl)quinoline hydrochloride in a pre-weighed container.
-
Humidity Chamber: Place the open container in a controlled humidity chamber (e.g., at a specific relative humidity and temperature).
-
Weight Monitoring: Periodically record the weight of the sample over time.
-
Analysis: An increase in weight indicates water absorption, and the percentage of weight gain can be calculated to quantify the hygroscopicity.
Storage Recommendations:
Based on the general properties of quinoline and piperazine derivatives, it is recommended to store 2-(Piperazin-1-yl)quinoline hydrochloride in a tightly sealed container, protected from light and moisture, at a cool temperature.[6] For long-term storage, refrigeration or freezing is advisable.[9]
Safety and Handling
Detailed toxicological data for 2-(Piperazin-1-yl)quinoline hydrochloride is not available. However, based on the parent quinoline, appropriate safety precautions should be taken. Quinoline is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[10]
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Ingestion and Inhalation: Avoid ingestion and inhalation. In case of accidental exposure, seek immediate medical attention.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for chemical waste.
Conclusion
2-(Piperazin-1-yl)quinoline hydrochloride is a compound of significant interest in medicinal chemistry. While a complete experimental dataset for its physical properties is not yet publicly available, this guide provides a comprehensive overview based on the known characteristics of its constituent moieties and related compounds. The provided protocols offer a framework for researchers to determine its key physical properties, ensuring its effective and safe use in the laboratory. Further experimental characterization of this compound is warranted to fully elucidate its physicochemical profile and facilitate its application in drug discovery and development.
References
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AIR Unimi. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Retrieved from [Link]
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ScienceLab.com. (2010). Material Safety Data Sheet Quinoline MSDS. Retrieved from [Link]
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PubChemLite. (n.d.). Quinoline, 2-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. Retrieved from [Link]
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Preprints.org. (2025). Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]
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PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]
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Loba Chemie. (n.d.). QUINOLINE. Retrieved from [Link]
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